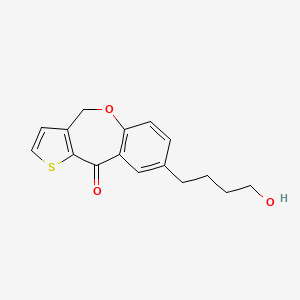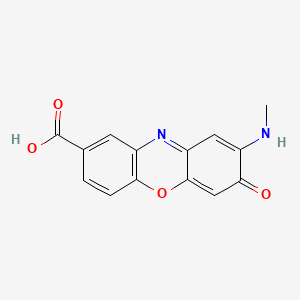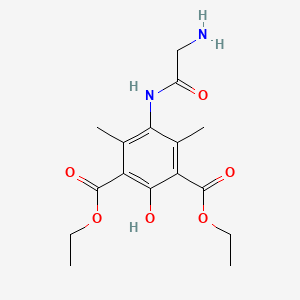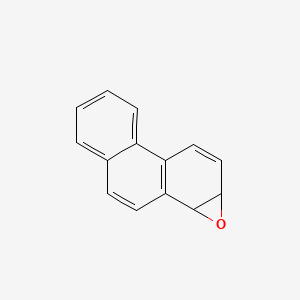
Spiradoline mesylate salt
Overview
Description
It was developed with the intention of creating a new class of analgesics that would retain their pain-relieving properties while minimizing the side effects typically associated with μ-opioid receptor agonists, such as physical dependence and respiratory depression . Spiradoline has been found to have analgesic, diuretic, and antitussive effects .
Scientific Research Applications
Chemistry: Used as a tool to study the properties and behavior of κ-opioid receptors.
Biology: Investigated for its effects on neurotransmitter release and receptor binding.
Medicine: Explored as a potential analgesic, diuretic, and antitussive agent.
Industry: Potential applications in the development of new pharmaceuticals targeting κ-opioid receptors.
Mechanism of Action
Spiradoline exerts its effects by selectively binding to κ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as dopamine, leading to analgesic and sedative effects. The activation of κ-opioid receptors also results in diuretic and antitussive effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and modulation of ion channel function .
Similar Compounds:
Ketazocine: Another κ-opioid receptor agonist with similar analgesic properties.
Alazocine: Known for its κ-opioid receptor agonist activity and similar effects to spiradoline.
Enadoline: A potent κ-opioid receptor agonist with similar pharmacological properties.
Uniqueness of Spiradoline: Spiradoline is unique in its high selectivity for κ-opioid receptors and its ability to penetrate the blood-brain barrier effectively. Unlike some other κ-opioid receptor agonists, spiradoline has a relatively short duration of action and does not produce significant active metabolites .
Biochemical Analysis
Biochemical Properties
Spiradoline mesylate salt plays a significant role in biochemical reactions by interacting with κ-opioid receptors. These receptors are G-protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in the production of cyclic AMP (cAMP). This interaction results in the modulation of various downstream signaling pathways . This compound has a high affinity for κ-opioid receptors, with a dissociation constant (K_i) of 8.6 nM in guinea pig brain . It does not significantly interact with μ-opioid or δ-opioid receptors, making it highly selective for κ-opioid receptors .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound inhibits the release of neurotransmitters such as dopamine, leading to a decrease in locomotor activity and analgesia . It also exhibits neuroprotective properties in animal models of ischemia by reducing neuronal damage . Additionally, this compound has been shown to produce significant sedation and diuresis in humans .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to κ-opioid receptors, which are primarily located in the central nervous system. Upon binding, this compound activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels . This results in the modulation of various downstream signaling pathways, including the inhibition of voltage-gated calcium channels and the activation of potassium channels . These effects contribute to the analgesic and sedative properties of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has a short duration of action, with peak effects occurring around 30 minutes after administration . This compound is stable under standard laboratory conditions and does not undergo significant degradation . Long-term studies have shown that repeated administration of this compound can lead to tolerance, necessitating higher doses to achieve the same effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it produces analgesic and antitussive effects without significant adverse effects . At higher doses, this compound can cause sedation, dysphoria, and diuresis . In some cases, high doses have been associated with adverse effects such as respiratory depression and decreased locomotor activity .
Metabolic Pathways
This compound is primarily metabolized in the liver through various enzymatic pathways. It does not have significant active metabolites, and its metabolic products are excreted primarily through the kidneys . The compound’s metabolism involves the action of cytochrome P450 enzymes, which facilitate its breakdown into inactive metabolites. This compound does not significantly affect metabolic flux or metabolite levels in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiradoline involves multiple steps, starting with the preparation of the core structure, which includes a spirocyclic ring system. The key steps typically involve:
- Formation of the spirocyclic core.
- Introduction of the pyrrolidine ring.
- Attachment of the dichlorophenyl group.
Industrial Production Methods: Industrial production of spiradoline would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and conditions. This could include the use of catalytic processes and continuous flow chemistry to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Spiradoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of ketones or carboxylic acids, while reduction could produce alcohols or amines .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Spiradoline mesylate salt involves the conversion of Spiradoline to its mesylate salt form.", "Starting Materials": [ "Spiradoline", "Methanesulfonic acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Spiradoline is dissolved in ethyl acetate.", "Methanesulfonic acid is added to the solution and stirred for several hours.", "Sodium hydroxide is added to the solution to neutralize the acid.", "The mixture is then extracted with water and the organic layer is separated.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is evaporated to obtain the mesylate salt of Spiradoline." ] } | |
CAS RN |
87151-85-7 |
Molecular Formula |
C22H30Cl2N2O2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide |
InChI |
InChI=1S/C22H30Cl2N2O2/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3/t19-,20-,22-/m0/s1 |
InChI Key |
NYKCGQQJNVPOLU-ONTIZHBOSA-N |
Isomeric SMILES |
CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O |
Canonical SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
Other CAS RN |
87151-85-7 |
synonyms |
spiradoline U 62066 U-62,066E U62,066E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



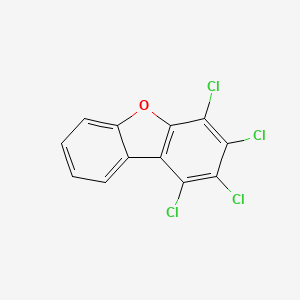

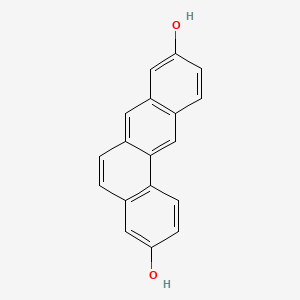

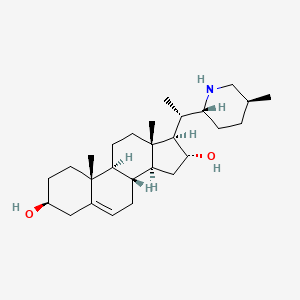
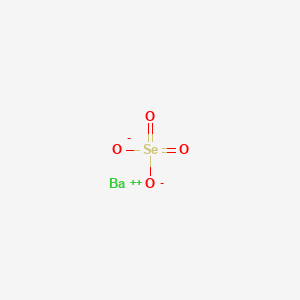
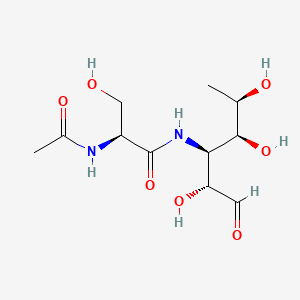
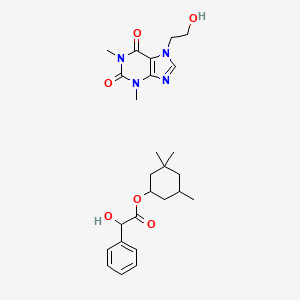
![2-(2h-Tetrazol-5-yl)indeno[1,2-b]pyran-4(5h)-one](/img/structure/B1201135.png)
